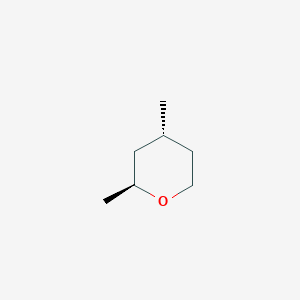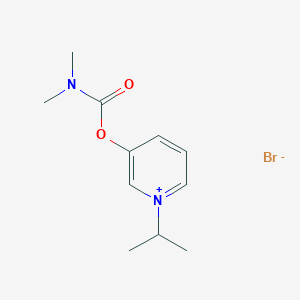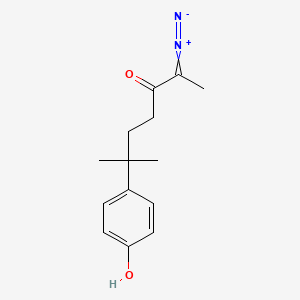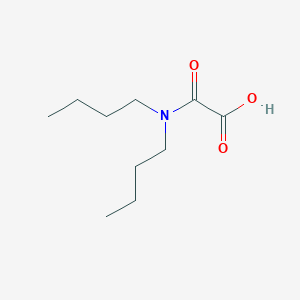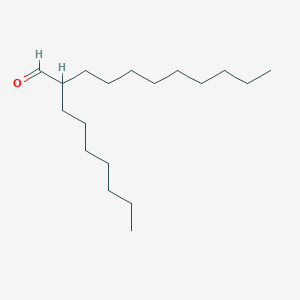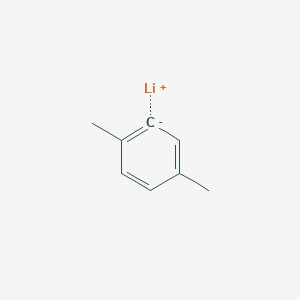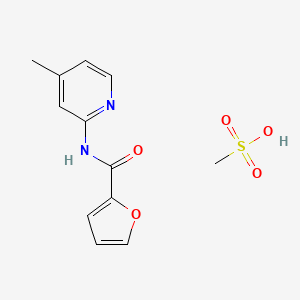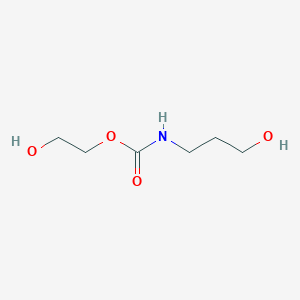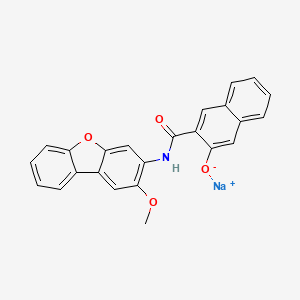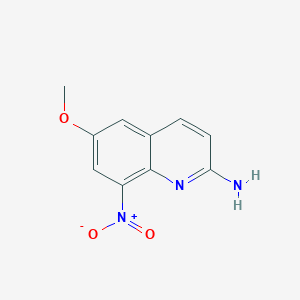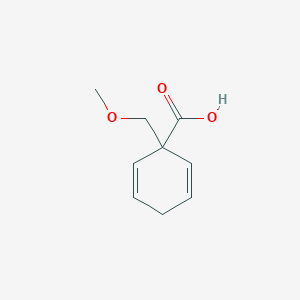
1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid is an organic compound with a unique structure that includes a methoxymethyl group attached to a cyclohexa-2,5-diene ring, which is further substituted with a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexa-2,5-diene-1-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydride. This reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene ring to a cyclohexane ring.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexa-2,5-diene-1,4-dione derivatives, while reduction can produce cyclohexane-1-carboxylic acid .
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, while the diene ring can undergo electrophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-2,5-diene-1-carboxylic acid: Lacks the methoxymethyl group, making it less versatile in certain reactions.
1-Methylcyclohexa-2,5-diene-1-carboxylic acid: Similar structure but with a methyl group instead of a methoxymethyl group, leading to different reactivity and applications.
Uniqueness
1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid is unique due to the presence of the methoxymethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
65984-94-3 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1-(methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c1-12-7-9(8(10)11)5-3-2-4-6-9/h3-6H,2,7H2,1H3,(H,10,11) |
Clave InChI |
CLJGBHOTQFISLS-UHFFFAOYSA-N |
SMILES canónico |
COCC1(C=CCC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
